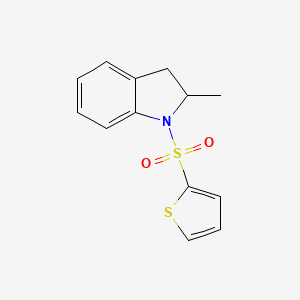![molecular formula C28H27N3O4S B4072011 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4072011.png)
2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(1-phenylethyl)benzamide
Descripción general
Descripción
2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(1-phenylethyl)benzamide, commonly known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications.
Mecanismo De Acción
MNPA exerts its effects through the inhibition of tubulin polymerization, which is essential for cell division and growth. By inhibiting tubulin polymerization, MNPA can prevent the growth of cancer cells and induce apoptosis. MNPA has also been shown to inhibit the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
MNPA has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, MNPA has also been shown to have anti-inflammatory properties. MNPA has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPA has several advantages for lab experiments, including its high selectivity and potency. However, MNPA also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for MNPA research. One area of interest is the development of MNPA analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of MNPA in combination with other drugs for cancer therapy. Additionally, MNPA may have potential applications in other areas, such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, MNPA is a synthetic compound with significant potential for use in various biomedical applications. Its anti-cancer and neuroprotective effects, as well as its anti-inflammatory properties, make it a promising candidate for further research and development. While MNPA has some limitations, its high selectivity and potency make it an attractive target for drug development. Future research on MNPA and its analogs may lead to the development of new therapies for cancer, neurodegenerative diseases, and other conditions.
Aplicaciones Científicas De Investigación
MNPA has been studied extensively for its potential use in various biomedical applications. One of the primary areas of research has been its use as a potential anti-cancer agent. Studies have shown that MNPA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. MNPA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-20(21-11-4-3-5-12-21)29-28(33)24-16-8-9-17-25(24)30-27(32)19-31(36(2,34)35)26-18-10-14-22-13-6-7-15-23(22)26/h3-18,20H,19H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYHJYWCNGSVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC4=CC=CC=C43)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-4-piperidinecarboxylate](/img/structure/B4071929.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-N-(4-methylphenyl)acetamide](/img/structure/B4071938.png)

![4-(4-chlorophenyl)-2-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4071973.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate](/img/structure/B4071983.png)
![1-[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4071992.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,4-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4071995.png)
![N-(sec-butyl)-2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071999.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4072005.png)
![N-(sec-butyl)-2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzamide](/img/structure/B4072016.png)
![5,6-dimethyl-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4072022.png)
![7-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4072026.png)
![5-bromo-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4072027.png)
![1-{4-[2-(benzylamino)-2-oxoethoxy]phenyl}-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072034.png)